

nitrocyclopentane hepatotoxicity assessment

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Compound Focus: Nitrocyclopentane

CAS No.: 2562-38-1

Cat. No.: S1896577

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Chemical Identity of Nitrocyclopentane

The table below summarizes the basic chemical identification and physical properties of **nitrocyclopentane**, as listed in a chemical supplier's database [1].

Property	Value / Description
CAS Number	2562-38-1 [1]
Molecular Formula	C ₅ H ₉ NO ₂ [1]
Molecular Weight	115.13 g/mol [1]
Synonym	Cyclopentane, nitro [1]
IUPAC Name	nitrocyclopentane [1]
Density	1.082 [1]
Boiling Point	179°C to 180°C [1]
Flash Point	67°C (152°F) [1]

Insights on Hepatotoxicity Assessment

While no specific data was found for **nitrocyclopentane**, the search results provide a framework for how drug-induced liver injury (DILI) is generally studied, which you can use as a guide for your own investigations.

- **Mechanisms of Hepatotoxicity:** Drug-induced liver injury is categorized as either **intrinsic** (predictable and dose-dependent) or **idiosyncratic** (unpredictable and not dose-dependent) [2]. A key mechanism involves the drug's metabolism by liver enzymes (like cytochrome P450), which can generate reactive metabolites. If these metabolites are not properly detoxified, they can cause oxidative stress and bind to cellular proteins, leading to cell damage [3].
- **Assessment Methods:** Modern approaches to screen for hepatotoxicity early in drug development often use **in vitro metabolomics** [4]. This method involves treating human-relevant liver models (like hepatocytes) with a compound and then using mass spectrometry to analyze changes in the full set of cellular metabolites. This can reveal disturbed metabolic pathways that signal potential liver damage [4].

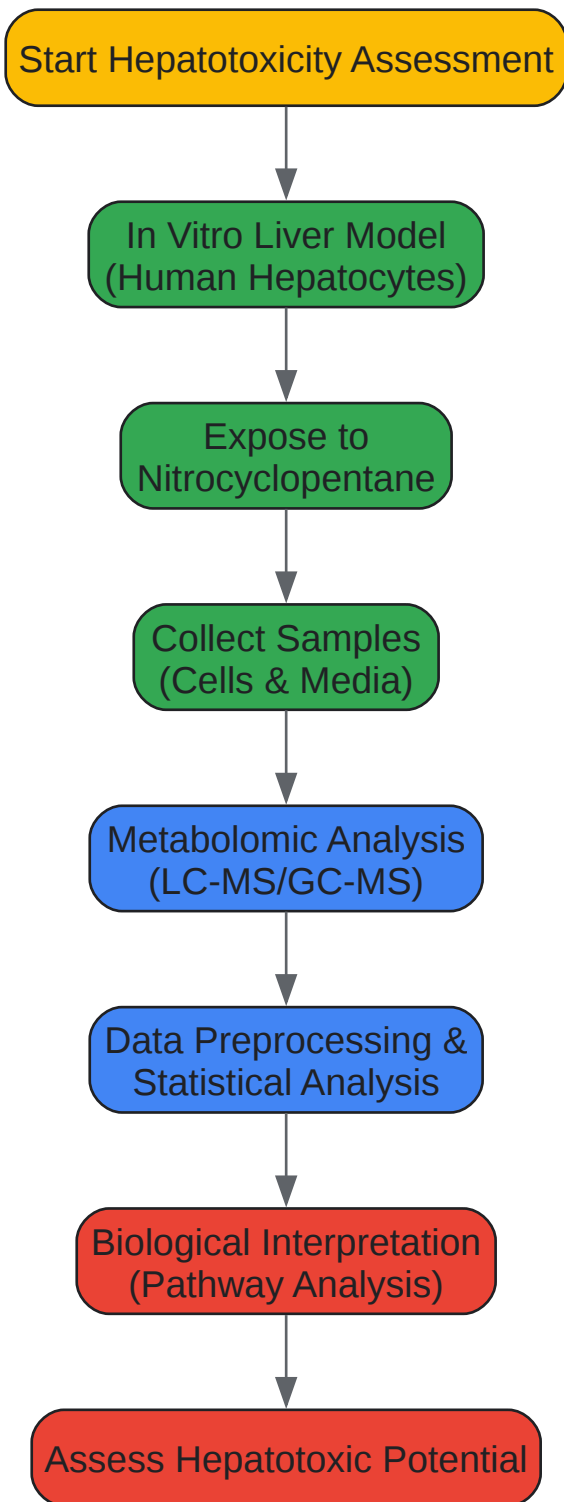
Proposed Experimental Pathway

Given the lack of direct data, here is a generalized experimental protocol based on current methodologies for assessing the hepatotoxic potential of a new compound like **nitrocyclopentane** [4].

Step	Action	Purpose & Details
1. Model System	Use human hepatocyte cell lines (e.g., HepG2) or primary hepatocytes.	To provide a human-relevant experimental model that can metabolize compounds and exhibit toxic responses.
2. Dosing	Expose cells to a range of concentrations of nitrocyclopentane.	To determine dose-dependent effects. Include a negative control (vehicle only) and a positive control (a known hepatotoxin).

Step	Action	Purpose & Details
3. Metabolite Extraction	At set time points, collect intracellular material and extracellular culture media.	To capture the "metabolome" (all small molecules) reflecting the biochemical state of the cells.
4. Data Acquisition	Analyze samples using LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry).	To precisely identify and quantify hundreds to thousands of metabolites.
5. Data Analysis	Use bioinformatics tools to identify metabolites with significantly altered levels.	To map these metabolites to specific biochemical pathways (e.g., glutathione synthesis, energy metabolism) that are disrupted.

The workflow for this in vitro metabolomics approach can be visualized as follows:



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Key Considerations for Your Research

To build a robust assessment of **nitrocyclopentane**, consider these factors highlighted in the literature:

- **Risk Factors:** Be aware that host factors like genetic polymorphisms in metabolic enzymes (e.g., N-acetyltransferase 2), age, pre-existing liver disease, and alcohol consumption can influence individual susceptibility to hepatotoxicity [2] [3].
- **Causality Assessment:** If liver injury is observed, standardized scales like the **Roussel Uclaf Causality Assessment Method (RUCAM)** are used in clinical settings to determine the likelihood that a specific drug caused the damage [2].

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